7-Chloro-2,3-dihydro-1,4-benzodioxine-6-thiol
Overview
Description
7-Chloro-2,3-dihydro-1,4-benzodioxine-6-thiol is a chemical compound with the molecular formula C8H7ClO2S and a molecular weight of 202.66 g/mol . This compound is characterized by the presence of a chloro group, a dioxine ring, and a thiol group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of ring-closing metathesis to form the dioxine ring, followed by chlorination and thiolation reactions . Specific catalysts and reaction conditions, such as the use of nitro-Grela catalyst at ppm levels, are employed to achieve high enantioselectivity and yield .
Industrial Production Methods
Industrial production of 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-thiol may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2,3-dihydro-1,4-benzodioxine-6-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution of the chloro group can yield various substituted benzodioxines .
Scientific Research Applications
7-Chloro-2,3-dihydro-1,4-benzodioxine-6-thiol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. The chloro group can participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-2,3-dihydro-1,4-benzodioxine-6-amine: Similar structure but with an amine group instead of a thiol group.
7-Chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride: Contains a sulfonyl chloride group instead of a thiol group.
Uniqueness
7-Chloro-2,3-dihydro-1,4-benzodioxine-6-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thiol group allows for specific interactions with biological molecules, making it a valuable compound in medicinal chemistry and biochemistry .
Properties
IUPAC Name |
6-chloro-2,3-dihydro-1,4-benzodioxine-7-thiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2S/c9-5-3-6-7(4-8(5)12)11-2-1-10-6/h3-4,12H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMGUWVYUWXXNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C2O1)S)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152581-30-0 | |
Record name | 7-chloro-2,3-dihydro-1,4-benzodioxine-6-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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